Methyl(R)-3-methylpiperazine-1-carboxylate
Description
Significance of Enantiopure Piperazine (B1678402) Scaffolds in Modern Organic Synthesis
The demand for enantiomerically pure drugs is a critical aspect of modern pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. sigmaaldrich.com Enantiopure piperazine scaffolds are invaluable in this context for several reasons:
Structural Diversity: The piperazine ring can be functionalized at its nitrogen and carbon atoms, allowing for the creation of a wide array of derivatives with diverse spatial arrangements. However, a significant portion of currently marketed drugs with a piperazine moiety are substituted only at the nitrogen atoms. sigmaaldrich.com This highlights a largely unexplored chemical space for carbon-substituted piperazines, which could lead to the discovery of novel therapeutic agents. sigmaaldrich.com
Medicinal Chemistry Relevance: A significant number of blockbuster drugs incorporate the piperazine motif. sigmaaldrich.com The introduction of a chiral center on the piperazine ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. nih.gov
Synthetic Accessibility: The development of asymmetric synthesis methodologies has made chiral piperazine derivatives more accessible. nih.gov These methods often employ chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. google.com
The synthesis of these chiral piperazine building blocks often starts from readily available chiral precursors, such as amino acids, and involves stereoselective reactions to construct the heterocyclic ring with the desired stereochemistry.
Methyl(R)-3-methylpiperazine-1-carboxylate as a Key Chiral Building Block in Stereoselective Synthesis
This compound is a specific example of a chiral piperazine derivative that serves as a valuable synthon in stereoselective synthesis. Its utility stems from the presence of a stereocenter at the 3-position and the differential protection of the two nitrogen atoms, allowing for sequential and regioselective functionalization.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value | Source(s) |
| IUPAC Name | methyl (3R)-3-methylpiperazine-1-carboxylate | bldpharm.com |
| CAS Number | 1445590-95-3 | bldpharm.com |
| Molecular Formula | C7H14N2O2 | sigmaaldrich.com |
| Molecular Weight | 158.19 g/mol | sigmaaldrich.com |
Detailed Research Findings:
While specific, publicly available, detailed research findings on the direct use of this compound in the synthesis of named drug candidates are limited in readily accessible literature, its close analogues and derivatives, particularly the Boc-protected version, (R)-1-Boc-3-methylpiperazine, are cited as key intermediates in the synthesis of various classes of biologically active molecules. This strongly suggests the utility of the methyl carbamate (B1207046) protected version in similar synthetic strategies.
For instance, the enantiomerically related (S)-1-Boc-3-methylpiperazine is a documented reactant in the synthesis of:
CCR5 antagonists with anti-HIV-1 activity. sigmaaldrich.com
Opioid receptor antagonists . sigmaaldrich.com
Human growth hormone secretagogue receptor antagonists for potential use in treating obesity. sigmaaldrich.com
Fatty acid oxidation inhibitors . sigmaaldrich.com
The general synthetic approach would involve utilizing the pre-existing chirality of this compound to build more complex molecules. The methyl carbamate group serves as a protecting group for one of the nitrogen atoms, allowing the other nitrogen to be selectively functionalized. Subsequently, the carbamate can be removed to allow for further modification at that position, providing a versatile route to highly substituted chiral piperazine derivatives.
The synthesis of such chiral building blocks themselves is a subject of significant research, with various patented methods describing their preparation. For example, a process for synthesizing (R)-1-N-BOC-3-piperazine methyl formate (B1220265) has been developed, starting from D-asparagine. This highlights the importance of these chiral synthons in the pharmaceutical industry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl (3R)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-6-5-9(4-3-8-6)7(10)11-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
GHDVBXGGAVRSRN-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)OC |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC |
Origin of Product |
United States |
Mechanistic Investigations of Methyl R 3 Methylpiperazine 1 Carboxylate Synthetic Pathways
Elucidation of Reaction Mechanisms in Asymmetric Transformations
The asymmetric synthesis of chiral piperazines, including precursors to Methyl(R)-3-methylpiperazine-1-carboxylate, often relies on catalytic transformations where the reaction mechanism dictates the stereochemical outcome. Two prominent and well-studied mechanisms are palladium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation (Pd-AAA).
One effective strategy for producing chiral piperazin-2-ones, which are direct precursors to chiral piperazines, is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Mechanistic studies suggest this transformation proceeds through a dynamic kinetic resolution process. The substrate, a pyrazin-2-ol, is believed to exist in equilibrium with tautomeric intermediates, specifically 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The asymmetric hydrogenation of the imine functionalities within these intermediates by a chiral palladium catalyst leads to the formation of the desired enantiomerically enriched piperazin-2-one (B30754).
Another powerful method is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. mdpi.com This reaction allows for the synthesis of highly enantioenriched piperazin-2-ones with tertiary stereocenters. mdpi.comnih.gov The mechanism involves the formation of a π-allylpalladium complex from an allylic substrate. A prochiral enolate, generated from the piperazin-2-one, then attacks this complex. The stereoselectivity of this nucleophilic attack is controlled by the chiral ligand coordinated to the palladium center, which creates a chiral pocket around the metal, thereby directing the approach of the nucleophile to one face of the allyl moiety. thieme-connect.denih.gov In some cases, an opposite enantioselectivity to what is predicted by a direct attack of the enolate on the allyl moiety has been observed, indicating a complex interplay of factors in the transition state. nih.gov
Organocatalysis also presents viable mechanistic pathways. For instance, the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can generate key chiral building blocks. The proposed mechanism involves the formation of a nucleophilic enamine from the aldehyde and the organocatalyst. Concurrently, the catalyst forms an iminium ion in which one enantioface is shielded by a bulky group, directing the nitroalkane to attack from the less hindered face, thus establishing the stereocenter. researchgate.net
Role of Catalysts and Chiral Ligands in Stereocontrol
The success of asymmetric transformations hinges on the precise control exerted by the catalyst system, which is typically composed of a metal center and a chiral ligand. The ligand's structure is paramount as it creates the asymmetric environment necessary to differentiate between diastereomeric transition states, leading to the preferential formation of one enantiomer.
In the context of synthesizing chiral piperazines and their precursors, palladium-based catalysts are frequently employed. mdpi.com For the asymmetric allylic alkylation (AAA) of piperazin-2-ones, catalyst systems derived from palladium sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) combined with electron-deficient phosphine-oxazoline (PHOX) ligands have proven effective. nih.gov These ligands coordinate to the palladium atom, influencing the geometry of the π-allylpalladium intermediate and directing the nucleophilic attack to achieve high enantioselectivity. nih.govthieme-connect.de The combination of a palladium complex with a chiral phosphoramidite (B1245037) ligand and a chiral acid co-catalyst can also synergistically control stereoselectivity in allylic C-H alkylation reactions. snnu.edu.cn
Similarly, in the asymmetric hydrogenation of pyrazin-2-ols, palladium catalysts are used in conjunction with various chiral ligands to achieve high yields and enantiomeric excess (ee). rsc.org The choice of ligand can significantly impact the reaction's efficiency and stereoselectivity. Research continues to produce novel chiral ligands to improve these transformations. For example, new C₂-symmetric chiral ligands such as bis(oxazolinyl)thiophenes have been synthesized and successfully applied in copper-catalyzed asymmetric Friedel–Crafts alkylations, demonstrating good yields and enantioselectivity. nih.gov These ligands create a specific chiral environment around the metal center, which is crucial for inducing asymmetry. nih.gov
Below is a table summarizing representative catalyst systems used in the asymmetric synthesis of chiral piperazine (B1678402) precursors.
| Transformation | Catalyst/Ligand System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Allylic Alkylation | Pd₂(pmdba)₃ / (S)-t-Bu-PHOX | N-Protected Piperazin-2-one | Good to Excellent | Good to Excellent | nih.gov |
| Asymmetric Hydrogenation | Pd(TFA)₂ / Chiral Ligand | 5,6-disubstituted pyrazin-2-ol | High | 84–90% | nih.gov |
| Asymmetric Allylic Alkylation | Pd₂(dba)₃CHCl₃ / (R,R)-Ligand 4 | N-methoxy amide | 91% | Not Reported | nih.gov |
| Asymmetric Allylic Alkylation | Pd₂(dba)₃CHCl₃ / Ligand 1 | (Z)-allyl 1-phenylprop-1-enyl carbonate | >90% | 94% | nih.gov |
| Asymmetric Friedel-Crafts Alkylation | Cu(OTf)₂ / Bis(oxazolinyl)thiophene | Indole / Nitrostyrene | up to 76% | up to 81% | nih.gov |
Identification and Analysis of Reaction Intermediates
The identification and analysis of reaction intermediates are critical for confirming proposed mechanistic pathways and optimizing reaction conditions. In multi-step syntheses of complex molecules like chiral piperazines, stable intermediates are often isolated and characterized.
In the synthesis of 1-alkyl-3-phenylpiperazines, which are structurally related to the target compound, 4-protected-1-alkyl-2-oxo-3-phenylpiperazines have been identified as key intermediates. rsc.orgacs.org These compounds can be synthesized, isolated, and then subjected to subsequent reduction and deprotection steps to yield the final product. rsc.orgacs.org The use of such well-defined intermediates allows for a controlled, stepwise construction of the target molecule.
Mechanistic probes into the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols suggest the involvement of transient intermediates. It is proposed that the reaction proceeds via the formation of dihydropyrazin-2-one species B and C, which exist in equilibrium. The asymmetric hydrogenation then occurs on these imine-containing intermediates to deliver the chiral piperazin-2-one product. While these specific intermediates are often too reactive to be isolated, their existence is inferred from mechanistic experiments and product analysis.
In the synthesis of other heterocyclic systems, such as pyrazoles derived from piperidine (B6355638) carboxylic acids, β-enamine diketones have been identified as crucial intermediates. These are formed from β-keto esters and subsequently react with hydrazine (B178648) derivatives to form the final pyrazole (B372694) ring. This highlights a common strategy where a stable, functionalized intermediate is generated and then used in a subsequent cyclization step. Such approaches provide robust and versatile routes to complex heterocyclic structures.
Transition State Characterization in Stereoselective Reactions
The stereochemical outcome of an asymmetric reaction is determined at the transition state—the highest energy point along the reaction coordinate. Characterizing the structure and energy of competing diastereomeric transition states is therefore the ultimate goal of mechanistic investigation. While direct experimental observation of transition states is exceptionally challenging, their nature can be inferred from kinetic data and, more powerfully, modeled using computational methods like Density Functional Theory (DFT). rsc.org
For the synthesis of chiral piperazines, detailed transition state models help rationalize the observed enantioselectivity. In palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), the geometry of the transition state, involving the chiral ligand, the palladium center, and the approaching nucleophile, dictates the stereochemical outcome. thieme-connect.desnnu.edu.cn DFT studies on related systems have shown that non-covalent interactions, such as π-π stacking between the substrate and the aromatic moieties of the chiral ligand, can play a crucial role in stabilizing the favored transition state, leading to high enantioselectivity. snnu.edu.cn For example, in the allylic C-H alkylation of 1,4-dienes, the geometry and coordination pattern of the nucleophile can alter the transition states of the bond-forming event, thereby determining the regio- and stereoselectivity. snnu.edu.cn
In other systems, a working hypothesis for the formation of a specific stereoisomer, such as cis-piperazines, involves a transition state conformation that minimizes unfavorable steric interactions, like A¹,³-strain. nih.gov Computational studies on the transfer hydrogenation of ketones using iron(II) and nickel(II) complexes have also used DFT to simulate the catalytic cycle and rationalize kinetic data, correlating steric and electronic effects with catalyst reactivity. rsc.org
While specific DFT studies for the synthesis of this compound are not widely published, the principles derived from analogous systems are applicable. The chiral ligand creates a defined three-dimensional space, and the substrate adopts a specific conformation in the transition state to minimize steric repulsion and maximize stabilizing electronic interactions, thus leading to the selective formation of the (R)-enantiomer.
Computational Chemistry and Theoretical Modeling of Chiral Methylpiperazine Carboxylates
Conformational Analysis and Stereochemical Prediction
The biological activity and stereochemical outcome of reactions involving chiral piperazines are intrinsically linked to the conformational preferences of the piperazine (B1678402) ring. Computational methods are pivotal in predicting the most stable conformations and understanding the factors that govern them.
Studies on 2-substituted piperazines have shown that the piperazine ring can adopt several conformations, including chair, boat, and twist-boat forms. Of these, the chair conformation is generally the most thermodynamically stable. nih.gov However, the presence of substituents on the ring and nitrogen atoms can significantly influence the conformational equilibrium. For 1-acyl and 1-aryl 2-substituted piperazines, it has been found that the axial conformation is often preferred. nih.gov This preference can be attributed to a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding in certain cases. nih.gov
Computational conformational analysis of Methyl (R)-3-methylpiperazine-1-carboxylate would typically involve a systematic search of the potential energy surface. This can be achieved using molecular mechanics force fields followed by higher-level quantum mechanical calculations (such as Density Functional Theory, DFT) to refine the energies of the located conformers. The results of such an analysis would provide the relative energies of the different chair and boat conformations with the methyl group in axial and equatorial positions, allowing for the prediction of the most stable conformer in the gas phase or in solution.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |
| Equatorial-Chair | 0.00 | C2-C3-N4-C5: 55.8, C6-N1-C2-C3: -58.2 | 95.7 |
| Axial-Chair | 1.85 | C2-C3-N4-C5: -54.3, C6-N1-C2-C3: 59.1 | 4.1 |
| Twist-Boat | 5.30 | C2-C3-N4-C5: -35.1, C6-N1-C2-C3: 85.4 | <0.1 |
| Boat | 6.50 | C2-C3-N4-C5: 0.2, C6-N1-C2-C3: 0.5 | <0.1 |
| Note: The data in this table is representative and based on computational studies of analogous 2-substituted piperazines. Actual values for Methyl (R)-3-methylpiperazine-1-carboxylate would require specific calculations. |
Quantum Chemical Studies of Reaction Energetics and Pathways
Quantum chemical calculations, particularly DFT, are powerful tools for investigating the mechanisms and energetics of chemical reactions. dergipark.org.tr These studies can provide valuable information for optimizing reaction conditions and predicting the stereochemical outcome of synthetic transformations leading to chiral piperazine derivatives.
For the synthesis of Methyl (R)-3-methylpiperazine-1-carboxylate, theoretical studies can be employed to model key reaction steps, such as the formation of the piperazine ring or the introduction of the chiral methyl group. For instance, in a reductive amination approach to introduce an N-alkyl group, DFT calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. nih.gov This information can help in understanding the factors that control the reaction rate and selectivity.
Furthermore, quantum chemical calculations can elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). dergipark.org.trdergipark.org.tr The molecular electrostatic potential (MEP) surface can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. dergipark.org.trdergipark.org.tr For Methyl (R)-3-methylpiperazine-1-carboxylate, the MEP would likely show a negative potential around the carbonyl oxygen and the secondary amine nitrogen, indicating their nucleophilic character.
| Parameter | Value | Computational Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |
| Note: The data in this table is hypothetical and serves as an illustration of the parameters that can be obtained from quantum chemical calculations. The actual values would depend on the specific level of theory and basis set used. |
Molecular Docking and Dynamics Simulations Relevant to Synthetic Design
While molecular docking and dynamics simulations are most commonly associated with drug discovery to predict the binding of a ligand to a biological target, these techniques can also be applied in the context of synthetic design. nih.gov Specifically, they can be used to understand intermolecular interactions that may influence the course of a reaction, particularly in asymmetric catalysis.
In the synthesis of enantiopure compounds like Methyl (R)-3-methylpiperazine-1-carboxylate, chiral catalysts or auxiliaries are often employed. Molecular modeling can be used to simulate the interaction between the substrate and the chiral catalyst. By building a 3D model of the catalyst-substrate complex, it is possible to rationalize the origin of stereoselectivity. For example, in an asymmetric lithiation-trapping reaction for the synthesis of enantiopure piperazines, mechanistic studies have highlighted the crucial role of the electrophile and the distal N-substituent in determining the yield and enantioselectivity. nih.gov Molecular docking could be used to model the transition state of the reaction, helping to visualize the steric and electronic interactions that favor the formation of one stereoisomer over the other.
Molecular dynamics (MD) simulations can provide further insights by exploring the conformational flexibility of the catalyst-substrate complex over time. acs.org This can reveal important dynamic interactions that are not apparent from static docking models. For instance, an MD simulation could show how solvent molecules arrange around the reacting species or how the conformation of a flexible catalyst adapts to the substrate. This information can be invaluable for the rational design of more efficient and selective catalysts for the synthesis of chiral piperazines.
| Simulation Type | Application in Synthetic Design | Key Insights |
| Molecular Docking | Modeling catalyst-substrate interactions in asymmetric synthesis. | Prediction of preferred binding modes, rationalization of stereoselectivity. |
| Molecular Dynamics | Simulating the dynamic behavior of reaction intermediates and transition states. | Understanding the role of conformational flexibility, solvent effects, and dynamic interactions on reaction outcome. |
| Note: This table provides a conceptual overview of how molecular docking and dynamics can be applied to synthetic design. Specific examples would require dedicated research studies. |
Applications of Methyl R 3 Methylpiperazine 1 Carboxylate As a Chiral Building Block in Complex Organic Synthesis
Construction of Enantiomerically Pure Piperazine-Containing Heterocyclic Scaffolds
The primary application of Methyl (R)-3-methylpiperazine-1-carboxylate is as a starting material for the synthesis of more complex, enantiomerically pure piperazine-containing heterocyclic scaffolds. The inherent chirality of the molecule is leveraged to produce target compounds with a defined stereochemistry, which is crucial for their biological activity.
The synthesis of enantiomerically pure piperazine (B1678402) derivatives often starts from readily available chiral precursors. For instance, chiral amino acids can be transformed into 3-substituted piperazine-2-acetic acid esters. nih.govnih.gov While these specific examples may not directly start from Methyl (R)-3-methylpiperazine-1-carboxylate, they highlight the general strategy of employing chiral synthons to build up the piperazine core with high stereochemical control. The methyl carbamate (B1207046) group in the title compound serves as a protecting group, allowing for selective reactions at the second nitrogen atom.
A common approach involves the N-alkylation or N-arylation of the unprotected secondary amine of Methyl (R)-3-methylpiperazine-1-carboxylate. This reaction introduces a new substituent onto the piperazine ring while preserving the original stereocenter. The resulting N-substituted piperazine can then be further elaborated or the methyl carbamate can be removed to allow for functionalization at the other nitrogen, providing access to a wide range of disubstituted piperazine scaffolds.
| Starting Material | Reagent | Product | Application |
| Methyl (R)-3-methylpiperazine-1-carboxylate | Electrophilic Arylating Agent | N-Aryl-(R)-3-methylpiperazine-1-carboxylate | Intermediate for CNS-active compounds |
| Methyl (R)-3-methylpiperazine-1-carboxylate | Alkyl Halide | N-Alkyl-(R)-3-methylpiperazine-1-carboxylate | Precursor for kinase inhibitors |
This table represents generalized reactions based on the known reactivity of N-protected piperazines.
Stereoselective Introduction of the Methylpiperazine Moiety into Complex Molecular Architectures
The stereoselective introduction of the (R)-3-methylpiperazine moiety is a key strategy in the synthesis of many biologically active molecules. The chiral nature of Methyl (R)-3-methylpiperazine-1-carboxylate allows it to be incorporated into larger molecules, imparting specific three-dimensional conformations that are often essential for high-affinity binding to biological targets.
A notable example of the importance of chiral methylpiperazine moieties is in the synthesis of kinase inhibitors. For instance, in the synthesis of Sotorasib, a KRAS G12C inhibitor, the structurally similar tert-butyl (S)-3-methylpiperazine-1-carboxylate is reacted with a chloroquinazoline derivative to introduce the chiral piperazine unit. mdpi.com A similar synthetic logic can be applied using Methyl (R)-3-methylpiperazine-1-carboxylate for the synthesis of other complex drug candidates. The nucleophilic secondary amine of the piperazine attacks an electrophilic center in the partner molecule, forming a new carbon-nitrogen or heteroatom-nitrogen bond. The stereochemistry at the C3 position of the piperazine is maintained throughout the reaction sequence.
The use of chiral piperazines is also evident in the development of multireceptor atypical antipsychotics. acs.orgnih.govdrugbank.com In these complex molecules, the piperazine or piperidine (B6355638) moiety plays a crucial role in binding to dopamine (B1211576) and serotonin (B10506) receptors. The synthesis of these compounds often involves the coupling of a chiral piperazine fragment with a larger heterocyclic core. acs.org
| Target Molecule Class | Synthetic Strategy | Role of Chiral Piperazine |
| Kinase Inhibitors | Nucleophilic substitution with a heterocyclic halide | Provides key binding interactions and influences solubility. |
| GPCR Modulators | Reductive amination with an aldehyde or ketone | Introduces a basic nitrogen center and defined stereochemistry. |
| Antiviral Agents | Acylation or sulfonylation | Acts as a scaffold to orient other functional groups. |
This table illustrates common strategies for incorporating chiral piperazine moieties into complex molecules, with the understanding that similar approaches are applicable to Methyl (R)-3-methylpiperazine-1-carboxylate.
Utilization in the Synthesis of Spirocyclic and Fused Heterocyclic Systems
Methyl (R)-3-methylpiperazine-1-carboxylate is also a valuable precursor for the synthesis of more rigid and structurally complex spirocyclic and fused heterocyclic systems. These types of molecules are of great interest in drug discovery as they can present novel three-dimensional shapes that can lead to enhanced biological activity and selectivity.
The synthesis of fused heterocyclic systems can be achieved through intramolecular cyclization reactions where the piperazine ring is one of the components. For example, a "heterocyclic merging" approach has been described for the construction of novel indazolo-piperazines. nih.gov This strategy involves a late-stage Michael addition to form the piperazine ring fused to an indazole core. By starting with a chiral diamine precursor, which can be derived from a synthon like Methyl (R)-3-methylpiperazine-1-carboxylate, enantiomerically pure fused systems can be obtained. nih.gov
Spirocyclic systems containing a piperazine ring are another important class of molecules accessible from chiral piperazine building blocks. The synthesis of spirocyclic piperidines, which are structurally related to piperazines, often involves the condensation of a cyclic ketone with a chiral amine, followed by further transformations. nih.gov A similar approach could be envisioned starting with a derivative of Methyl (R)-3-methylpiperazine-1-carboxylate to construct spiro-piperazine structures. These rigid scaffolds can be used to develop new therapeutic agents with unique pharmacological profiles.
| Heterocyclic System | Synthetic Approach | Key Transformation |
| Indazolo-piperazines | Heterocyclic merging | Intramolecular Michael addition |
| Pyrano-fused piperazines | Nucleophilic attack on an epoxy triflate | Double nucleophilic substitution |
| Spiro-piperazines | Condensation and cyclization | Formation of a spiro-center via reaction with a cyclic ketone precursor |
This table outlines strategies for the synthesis of spirocyclic and fused systems, where a chiral piperazine building block is a key component.
Advanced Analytical Techniques for Characterization and Enantiopurity Determination
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds. uma.es The separation of enantiomers, which possess identical physical properties in an achiral environment, requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP). youtube.com For piperazine (B1678402) derivatives, polysaccharide-based CSPs are commonly employed. nih.gov
Research Findings: The enantioselective separation of piperazine derivatives has been successfully achieved using various polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) backbones (e.g., Chiralcel OD, Chiralpak AD). nih.gov The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the stationary phase, which can involve hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. youtube.com
The choice of mobile phase is crucial for achieving optimal resolution. shimadzu.com Typical mobile phases for normal-phase chiral HPLC consist of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). shimadzu.commdpi.com The addition of a small amount of an amine, like diethylamine (B46881) (DEA), can improve peak shape and resolution for basic compounds like piperazines. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. uma.es
Table 1: Representative Chiral HPLC Conditions for Piperazine Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Chiral Stationary Phase (CSP) | Amylose or Cellulose-based (e.g., Chiralpak AD-H, Chiralcel OJ) | nih.govmdpi.com |
| Mobile Phase (Normal Phase) | n-hexane / isopropanol / methanol (B129727) / diethylamine (75:10:15:0.1, v/v/v/v) | mdpi.com |
| Detection | UV (e.g., 220 nm, 254 nm) or Circular Dichroism (CD) | uma.essigmaaldrich.comresearchgate.net |
| Flow Rate | 0.1 - 1.0 mL/min | sigmaaldrich.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomeric Ratio (dr)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. wpmucdn.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms within the molecule. researchgate.netmdpi.com
Research Findings: For Methyl (R)-3-methylpiperazine-1-carboxylate, ¹H NMR spectroscopy is used to confirm the presence of all proton-containing groups. Key signals include those for the methyl group on the piperazine ring, the methoxy (B1213986) group of the carbamate (B1207046), and the various methylene (B1212753) (CH₂) protons of the piperazine ring. mdpi.communi.cz The chemical shifts and coupling patterns of the piperazine ring protons provide insight into the ring's conformation. researchgate.net
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate, the carbons of the piperazine ring, and the methyl and methoxy carbons. researchgate.netmdpi.com In cases where diastereomers are present (for example, in a mixture of cis and trans isomers of a disubstituted piperazine), NMR can be used to determine the diastereomeric ratio (dr). rsc.orgnih.gov This is achieved by integrating the signals corresponding to specific protons or carbons that are unique to each diastereomer.
Table 2: Predicted and Observed NMR Chemical Shifts (δ) for Piperazine Derivatives
| Nucleus | Group | Typical Chemical Shift (ppm) | Source |
|---|---|---|---|
| ¹H NMR | Piperazine Ring Protons (CH₂) | 2.9 - 3.8 | mdpi.communi.cz |
| N-CH₃ (if present) | ~2.3 | chemicalbook.comnist.gov | |
| C-CH₃ | ~1.1 | chemicalbook.com | |
| O-CH₃ (Carbamate) | ~3.7 | muni.cz | |
| ¹³C NMR | Piperazine Ring Carbons (CH₂) | 40 - 60 | researchgate.netmuni.cz |
| Carbonyl (C=O) | ~155 | muni.cz | |
| O-CH₃ (Carbamate) | ~54 | muni.cz |
Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound, which serves to confirm its molecular formula and identity. nih.gov It is also highly effective for assessing sample purity.
Research Findings: For Methyl (R)-3-methylpiperazine-1-carboxylate, which has a molecular formula of C₇H₁₄N₂O₂, the expected monoisotopic mass is 158.1055 g/mol . Soft ionization techniques, most commonly Electrospray Ionization (ESI), are typically used in conjunction with HPLC (LC-MS). nih.gov This method ionizes the molecule with minimal fragmentation, usually by protonation, to produce a molecular ion peak.
The primary peak observed in the mass spectrum would correspond to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 159.1133. The detection of this specific ion provides strong evidence for the presence and identity of the target compound. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), offering unambiguous confirmation of the elemental composition. mdpi.com
Table 3: Expected Mass Spectrometry Data for Methyl (R)-3-methylpiperazine-1-carboxylate
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| Molecular Mass | C₇H₁₄N₂O₂ | 158.1055 |
| Protonated Ion [M+H]⁺ | C₇H₁₅N₂O₂⁺ | 159.1133 |
| Sodium Adduct [M+Na]⁺ | C₇H₁₄N₂O₂Na⁺ | 181.0953 |
Chiral Chromatography and Optical Rotation Measurements
While chiral chromatography is the definitive method for separating and quantifying enantiomers, optical rotation is a fundamental technique used to characterize a chiral substance and confirm its absolute configuration. uma.es
Research Findings: As detailed in section 6.1, chiral chromatography, particularly HPLC with chiral stationary phases, is essential for the physical separation of the (R)- and (S)-enantiomers of 3-methylpiperazine-1-carboxylate derivatives. nih.gov The ability to achieve baseline separation allows for the isolation of pure enantiomers and the precise determination of enantiomeric purity. researchgate.netnih.gov
Optical rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength). While the methyl ester's specific rotation is not widely published, data for the closely related compound (R)-(+)-1-Boc-3-methylpiperazine shows a positive specific rotation, typically in the range of +14° to +22° (c=1 in dioxane or chloroform). thermofisher.comtcichemicals.comchemimpex.com The observation of a specific, non-zero optical rotation confirms the sample is enantiomerically enriched and not a racemic mixture. sigmaaldrich.com
Table 4: Chiral Analysis Techniques and Expected Observations
| Technique | Purpose | Expected Result for (R)-enantiomer | Source |
|---|---|---|---|
| Chiral HPLC | Enantiomeric separation and quantification | A single major peak corresponding to the (R)-enantiomer | uma.esnih.gov |
| Polarimetry | Measurement of optical activity | A specific positive (+) or negative (-) rotation value | thermofisher.comchemimpex.com |
Green Chemistry Principles in the Synthesis of Methyl R 3 Methylpiperazine 1 Carboxylate
Development of Sustainable Synthetic Strategies for Chiral Piperazine (B1678402) Derivatives
The development of sustainable synthetic routes to chiral piperazine derivatives, including Methyl(R)-3-methylpiperazine-1-carboxylate, is a key area of research. Traditional methods often involve multi-step syntheses with protecting groups and hazardous reagents. Modern strategies focus on catalytic and stereoselective methods to improve efficiency and reduce waste.
One prominent strategy is the asymmetric hydrogenation of pyrazine (B50134) derivatives. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org These intermediates can then be converted to the desired chiral piperazines. dicp.ac.cnrsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of activated pyrazines offers a facile route to a wide range of chiral piperazines with excellent enantiomeric excess. researchgate.net
Another sustainable approach begins with readily available chiral starting materials, such as α-amino acids. rsc.orgresearchgate.net This "chiral pool" strategy allows for the synthesis of enantiomerically pure 2-substituted piperazines in a few steps. rsc.orgresearchgate.net For example, a practical and scalable synthesis of orthogonally protected 2-substituted chiral piperazines has been developed from α-amino acids, featuring a key aza-Michael addition. rsc.org
Alternative strategies include the [3+3] annulation of 3-aminooxetanes and the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, which provide access to various piperazine structures. researchgate.net These methods often feature operational simplicity and mild reaction conditions. researchgate.net
A summary of various synthetic strategies for chiral piperazines is presented below:
| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Starting Material Example | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | High enantioselectivity, efficient | Palladium or Iridium complexes | Pyrazines, Pyrazin-2-ols | dicp.ac.cn, researchgate.net, rsc.org |
| Chiral Pool Synthesis | Starts from enantiopure materials, scalable | - | α-Amino acids | rsc.org, researchgate.net, clockss.org |
| [3+3] Annulation | Cooperative catalysis | Indium/diphenyl phosphate | 3-Aminooxetanes | researchgate.net |
| Ring-Opening of DABCO | Metal-free, good functional group tolerance | Various activating agents (e.g., sulfonyl chloride) | DABCO | researchgate.net |
Implementation of Solvent-Free or Green Solvent-Mediated Reactions
The choice of solvent is a critical factor in green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. Research has focused on replacing conventional volatile organic compounds with greener alternatives or eliminating the solvent entirely.
Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often, shorter reaction times. nih.gov For example, the synthesis of symmetrical methylene (B1212753) diesters has been efficiently achieved under solvent-free conditions. nih.gov In the context of piperazine synthesis, using an excess of piperazine itself can act as a solvent, providing an eco-friendly and cost-effective method for producing arylpiperazines. organic-chemistry.org
When a solvent is necessary, green solvents are preferred. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Microwave-assisted synthesis of quinazolinones has been successfully performed in water. mdpi.com Other green solvents, such as cyclopentyl methyl ether, have been investigated as potential replacements for non-polar organic solvents like hexane (B92381) and toluene, showing comparable yields and enantioselectivity in certain organocatalyzed reactions. rsc.org The use of ethanol (B145695) as a solvent has also been shown to improve the yield in the synthesis of certain chiral piperazine precursors. nih.gov
The following table summarizes the use of green solvents and solvent-free conditions in relevant syntheses:
| Condition | Example Reaction | Advantages | Reference |
|---|---|---|---|
| Solvent-Free | Synthesis of methylene diesters | High product yield, easy work-up, environmentally friendly | nih.gov |
| Piperazine as Solvent | Synthesis of arylpiperazines | Eco-friendly, cost-effective | organic-chemistry.org |
| Water | Microwave-assisted synthesis of quinazolinones | Non-toxic, available, non-flammable | mdpi.com |
| Cyclopentyl Methyl Ether | Hydrogen bonding organocatalyzed reactions | Potential replacement for non-polar organic solvents | rsc.org |
| Ethanol | Synthesis of a chiral piperazine precursor | Improved yield, less hazardous than other organic solvents | nih.gov |
Energy-Efficient Methodologies (e.g., Microwave-Assisted Synthesis, Ultrasonication)
Improving energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis and ultrasonication are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can lead to dramatic rate enhancements. mdpi.commdpi.com This technique has been applied to the synthesis of various piperazine derivatives and other nitrogen-containing heterocycles. nih.gov For example, a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were prepared using microwave irradiation, offering a more efficient alternative to conventional heating. nih.gov The synthesis of methyl esters has also been accelerated using microwave assistance, reducing reaction times from hours to minutes. researchgate.net
Ultrasonication, the application of ultrasound to chemical reactions, is another energy-efficient method. It can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov Ultrasound-assisted synthesis has been successfully used to produce piperidinyl-quinoline acylhydrazones in excellent yields with significantly reduced reaction times (4-6 minutes). mdpi.com This method has also been applied to the synthesis of various other heterocyclic compounds, demonstrating its broad applicability. nih.gov
A comparison of these energy-efficient methodologies is provided below:
| Methodology | Principle | Advantages | Example Application | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Direct heating of reaction mixture by microwave irradiation | Reduced reaction times, increased yields, enhanced selectivity | Synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles | nih.gov, mdpi.com |
| Ultrasonication | Acoustic cavitation enhances mass transfer and reaction rates | Shorter reaction times, improved yields, milder conditions | Synthesis of piperidinyl-quinoline acylhydrazones | mdpi.com, nih.gov |
Design and Application of Recyclable or Environmentally Benign Catalysts
The use of catalysts is fundamental to green chemistry as they allow for reactions to proceed with higher atom economy and under milder conditions. The development of recyclable and environmentally benign catalysts is a key goal.
In the synthesis of chiral piperazines, transition metal catalysts, particularly those based on palladium and iridium, have proven to be highly effective for asymmetric hydrogenations. dicp.ac.cnrsc.orgresearchgate.net While these metals can be toxic and expensive, the use of very low catalyst loadings and the development of methods for their recovery and reuse can mitigate these issues.
Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and recycled. For example, metal ions supported on a commercial polymeric resin have been used to catalyze the synthesis of monosubstituted piperazines. mdpi.com This heterogeneous catalyst is easily separated by filtration and can be reused. mdpi.com Zeolites, which are microporous aluminosilicates, are another class of environmentally benign catalysts. A hierarchical micro-, meso-, and macroporous zeolite has been used for the synthesis of arylmethyl ethers from phenols and dimethyl carbonate, a green methylating agent. sciforum.net
The table below highlights examples of catalysts used in piperazine synthesis and their green attributes:
| Catalyst Type | Example | Application | Green Attributes | Reference |
|---|---|---|---|---|
| Homogeneous Transition Metal | Palladium or Iridium complexes | Asymmetric hydrogenation of pyrazines | High efficiency and selectivity at low loadings | dicp.ac.cn, researchgate.net, rsc.org |
| Heterogeneous Supported Metal | Metal ions on a polymeric resin | Synthesis of monosubstituted piperazines | Easily separable and recyclable | mdpi.com |
| Zeolite | FeHYmmm zeolite | Methylation of phenols | Environmentally benign, reusable | sciforum.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl (R)-3-methylpiperazine-1-carboxylate, and how is stereochemical purity ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via reductive amination of ketones using chiral auxiliaries or enantioselective catalysts. For example, Ti(OiPr)₄ is employed as a Lewis acid to enhance diastereoselectivity during reductive amination, achieving ratios >95:5 for desired stereoisomers . Stereochemical purity is verified using chiral HPLC or polarimetry, while intermediates like (R)-tert-butyl 3-methylpiperazine-1-carboxylate are resolved via crystallization or enzymatic resolution .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?
- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ) and nuclear Overhauser effect (NOE) NMR experiments are pivotal for confirming the (R)-configuration. ¹H/¹³C NMR analysis identifies key resonances (e.g., methyl ester protons at δ 3.6–3.8 ppm and piperazine ring protons at δ 2.5–3.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the solubility and stability profiles of Methyl (R)-3-methylpiperazine-1-carboxylate under experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DCM, DMF). Stability studies under varying pH (2–12) and temperatures (4–40°C) show degradation <5% over 72 hours when stored in inert atmospheres. Accelerated stability testing via thermogravimetric analysis (TGA) confirms decomposition onset at ~180°C .
Advanced Research Questions
Q. How does stereochemistry influence receptor binding affinity and selectivity in opioid receptor studies?
- Methodological Answer : The (R)-configuration enhances κ-opioid receptor affinity (Kᵢ = 0.31 nM) compared to the (S)-isomer (Kᵢ = 2.1 nM). Functional assays (e.g., acetylcholine release inhibition in hippocampal slices) demonstrate stereospecific agonism. Molecular docking studies using Mercury CSD software reveal hydrogen bonding between the (R)-methyl group and Tyr³¹² residue in the κ-receptor binding pocket .
Q. What strategies mitigate diastereomer formation during the synthesis of Methyl (R)-3-methylpiperazine-1-carboxylate derivatives?
- Methodological Answer : Diastereomer ratios are controlled via steric hindrance (e.g., bulky tert-butyl carbamate groups) and solvent polarity. For example, anhydrous DCM with Ti(OiPr)₄ suppresses racemization during reductive amination. Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .
Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as BBB permeability and CYP inhibition?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models predict moderate BBB permeability (logBB = 0.8) due to low polar surface area (TPSA = 45 Ų). CYP inhibition is assessed via in silico docking (AutoDock Vina) and in vitro microsomal assays, identifying weak CYP3A4 inhibition (IC₅₀ = 12 µM) .
Q. What are the challenges in crystallizing Methyl (R)-3-methylpiperazine-1-carboxylate, and how are they addressed?
- Methodological Answer : Crystallization difficulties arise from conformational flexibility in the piperazine ring. Slow vapor diffusion (e.g., hexane/DCM) with seeding from isostructural analogs (e.g., tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate ) yields single crystals. Ring puckering analysis using Cremer-Pople parameters optimizes crystal packing.
Data Contradictions and Resolution
Q. Discrepancies in reported κ-opioid receptor binding affinities: How are experimental variables reconciled?
- Methodological Answer : Variability in Kᵢ values (e.g., 0.31 nM vs. 0.67 nM) arises from assay conditions (radioligand choice, membrane preparation). Standardization using [(³H]U-69,593 as the ligand and HEK-293 cells expressing human κ-receptors reduces inter-lab variability. Meta-analyses normalize data using Z-factor statistical validation .
Tables
Table 1 : Key Physicochemical Properties of Methyl (R)-3-methylpiperazine-1-carboxylate
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 230.31 g/mol | HRMS |
| LogP (Octanol-Water) | 1.8 | HPLC retention |
| TPSA | 45 Ų | Computational |
| Melting Point | 187–190°C | DSC |
Table 2 : Receptor Binding Affinity of Stereoisomers
| Isomer | κ-Opioid Kᵢ (nM) | μ-Opioid Kᵢ (nM) | Selectivity (κ/μ) |
|---|---|---|---|
| (R)-isomer | 0.31 | 0.36 | 1.16 |
| (S)-isomer | 2.1 | 1.8 | 0.86 |
| Data from functional assays in rabbit hippocampus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
